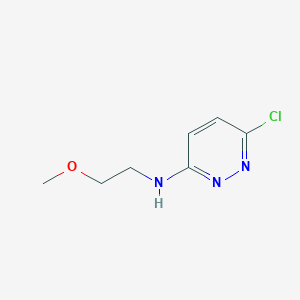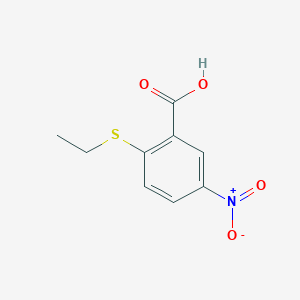
6-chloro-N-(2-methoxyethyl)pyridazin-3-amine
Descripción general
Descripción
6-chloro-N-(2-methoxyethyl)pyridazin-3-amine is a chemical compound with the molecular formula C7H10ClN3O . It is used for research purposes.
Molecular Structure Analysis
The asymmetric unit of a similar compound, C11H10ClN3O, contains two geometrically different molecules, A and B, in both of which the pyridazine rings are essentially planar with r.m.s. deviations of 0.0137 and 0.0056Å, respectively .Physical And Chemical Properties Analysis
The molecular weight of this compound is 187.63 g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 390.7±32.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Nitration Potential
- N-Nitration of Pyridazin-3-ones: Studies have shown that derivatives of pyridazin-3-ones, including compounds similar to 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine, exhibit excellent nitro group transfer potentiality. This is demonstrated in the N-nitration of secondary amines using these derivatives, leading to the formation of N-nitramines under mild neutral conditions with good yields (Park et al., 2003).
Synthesis of Novel Compounds
- Synthesis of Novel Pyridazinones: Research indicates the successful synthesis of novel classes of pyridazin-3(2H)-ones, which are structurally related to this compound. These compounds also contain an ethoxycarbonyl moiety and have been prepared using various methods, including condensation of disubstituted amines (Dragovich et al., 2008).
Photophysical Studies
- Photophysical Analysis of Metal Complexes: The compound 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine, structurally similar to this compound, has been studied for its photophysical properties. The analysis of its metal complexes with zinc(II) and cadmium(II) reveals interesting luminescence characteristics upon chelation with these metal ions (Stetsiuk et al., 2019).
Synthesis of Dihydropyridazinones
- Creation of Dihydropyridazinone Derivatives: Research has led to the synthesis of derivatives such as 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinones, offering insights into the synthesis processes and structural analogies with this compound. These findings contribute to the broader understanding of pyridazinone chemistry and its applications (Soliman & El-Sakka, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-12-5-4-9-7-3-2-6(8)10-11-7/h2-3H,4-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLSBQYEEOYUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)






![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)